Cas no 55405-64-6 (3-Nitropyrazolo[1,5-a]pyrimidine)

3-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a nitro group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-deficient pyrimidine ring enhances electrophilic properties, facilitating further functionalization through nucleophilic substitution or reduction reactions. The nitro group also serves as a versatile handle for derivatization, enabling access to aminopyrazolo[1,5-a]pyrimidines or other modified analogs. The compound’s stability and well-defined crystalline form ensure consistent performance in synthetic applications. Its utility in constructing biologically active molecules underscores its importance in medicinal chemistry and material science research.
3-Nitropyrazolo[1,5-a]pyrimidine structure
55405-64-6 structure
Product Name:3-Nitropyrazolo[1,5-a]pyrimidine
CAS No:55405-64-6
MF:C6H4N4O2
MW:164.121560096741
MDL:MFCD00501922
CID:891253
PubChem ID:687127
Update Time:2025-11-02

3-Nitropyrazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-Nitropyrazolo[1,5-a]pyrimidine
    • 3-Nitropyrazol<1,5-a>pyrimidin
    • AKOS001729412
    • MFCD00501922
    • FDOREHMGSRCRRM-UHFFFAOYSA-N
    • SCHEMBL7792276
    • SY098166
    • PB30652
    • DB-071991
    • Pyrazolo[1,5-a]pyrimidine, 3-nitro-
    • AS-43200
    • 55405-64-6
    • STK783543
    • DTXSID90350743
    • CS-0051235
    • MDL: MFCD00501922
    • Inchi: 1S/C6H4N4O2/c11-10(12)5-4-8-9-3-1-2-7-6(5)9/h1-4H
    • InChI Key: FDOREHMGSRCRRM-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NN2C=CC=NC2=1)=O

Computed Properties

  • Exact Mass: 164.03300
  • Monoisotopic Mass: 164.03342538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 76Ų

Experimental Properties

  • Density: 1.68
  • Refractive Index: 1.776
  • PSA: 76.01000
  • LogP: 1.16070

3-Nitropyrazolo[1,5-a]pyrimidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Nitropyrazolo[1,5-a]pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:55405-64-6)3-Nitropyrazolo[1,5-a]pyrimidine
Order Number:A870202
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:21
Price ($):1426.0
Email:sales@amadischem.com

Additional information on 3-Nitropyrazolo[1,5-a]pyrimidine

3-Nitropyrazolo[1,5-a]pyrimidine (CAS 55405-64-6): A Versatile Heterocyclic Compound with Broad Applications

3-Nitropyrazolo[1,5-a]pyrimidine (CAS 55405-64-6) is a nitrogen-rich heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This nitrogen-containing heterocycle features a unique fused ring system combining pyrazole and pyrimidine moieties, with a nitro group at the 3-position. The molecular structure of this compound makes it particularly interesting for researchers exploring small molecule drug discovery and functional materials development.

The growing interest in pyrazolo[1,5-a]pyrimidine derivatives stems from their diverse biological activities and potential applications in medicinal chemistry. Recent studies have highlighted the importance of such nitrogen heterocycles in developing kinase inhibitors, with particular relevance to cancer research and neurodegenerative diseases. The presence of the nitro group in 3-nitropyrazolo[1,5-a]pyrimidine offers additional opportunities for chemical modifications, making it a valuable building block for more complex molecular architectures.

From a synthetic chemistry perspective, 55405-64-6 serves as an important intermediate in the preparation of various biologically active compounds. Researchers have successfully utilized this scaffold to develop molecules with potential applications in central nervous system disorders and inflammatory conditions. The compound's molecular weight of 164.13 g/mol and moderate solubility in common organic solvents make it suitable for various chemical transformations.

In the context of current research trends, 3-nitropyrazolo[1,5-a]pyrimidine aligns with several hot topics in chemistry and drug discovery. The scientific community's focus on fragment-based drug design and privileged scaffolds has increased demand for such nitrogen-rich heterocycles. Moreover, the compound's potential in covalent inhibitor development has attracted attention from pharmaceutical researchers exploring novel therapeutic approaches.

The physicochemical properties of 3-nitropyrazolo[1,5-a]pyrimidine contribute to its versatility in chemical synthesis. The electron-withdrawing nitro group activates the ring system for nucleophilic aromatic substitution reactions, while the pyrazolo[1,5-a]pyrimidine core provides multiple sites for further functionalization. These characteristics make 55405-64-6 particularly valuable for constructing diverse chemical libraries in medicinal chemistry programs.

Recent advancements in heterocyclic chemistry have highlighted the importance of compounds like 3-nitropyrazolo[1,5-a]pyrimidine in developing selective enzyme inhibitors. The scaffold's ability to mimic purine bases in biological systems makes it particularly interesting for targeting protein kinases and phosphodiesterases, which are crucial in signal transduction pathways. This relevance to fundamental biological processes explains the compound's growing popularity in drug discovery research.

From a materials science perspective, nitropyrazolo[1,5-a]pyrimidine derivatives have shown promise in developing organic electronic materials. The conjugated system and electron-deficient character of these compounds make them candidates for n-type organic semiconductors and electron-transport materials. This dual applicability in both life sciences and materials science underscores the compound's interdisciplinary importance.

The synthesis of 3-nitropyrazolo[1,5-a]pyrimidine typically involves cyclization reactions of appropriately substituted precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the current emphasis on sustainable chemical processes. Researchers have developed several efficient routes to access this scaffold, including microwave-assisted synthesis and catalytic methods that improve yield and purity.

In analytical chemistry, 55405-64-6 can be characterized using standard techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analytical methods confirm the compound's structure and purity, which are critical for its applications in research and development. The availability of high-quality 3-nitropyrazolo[1,5-a]pyrimidine from reliable suppliers ensures consistent results in experimental studies.

The safety profile of 3-nitropyrazolo[1,5-a]pyrimidine has been well-documented in scientific literature. While not classified as hazardous under standard laboratory conditions, proper handling procedures should always be followed when working with any chemical compound. Researchers appreciate that this material can be manipulated using standard laboratory safety protocols without requiring specialized equipment.

Looking toward future applications, nitropyrazolo[1,5-a]pyrimidine derivatives continue to show promise in multiple areas of research. The compound's scaffold serves as a foundation for developing targeted therapeutics, particularly in areas like precision medicine and personalized drug development. Additionally, its potential in agrochemical research and material science innovations ensures ongoing interest from diverse scientific communities.

For researchers seeking high-quality 3-nitropyrazolo[1,5-a]pyrimidine, several specialized chemical suppliers offer the compound with varying purity grades. The availability of this building block supports ongoing investigations into structure-activity relationships and molecular design across multiple disciplines. As synthetic methodologies continue to advance, the applications of 55405-64-6 and its derivatives are expected to expand further.

In conclusion, 3-nitropyrazolo[1,5-a]pyrimidine (CAS 55405-64-6) represents a valuable chemical entity with broad relevance to modern scientific research. Its unique structural features, synthetic versatility, and potential applications in both life sciences and materials science make it an important compound in contemporary chemistry. As research into nitrogen heterocycles and their applications continues to grow, this compound will likely remain a focus of innovative studies across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:55405-64-6)3-Nitropyrazolo[1,5-a]pyrimidine
A870202
Purity:99%
Quantity:25g
Price ($):1426.0
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